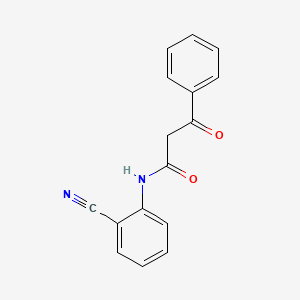

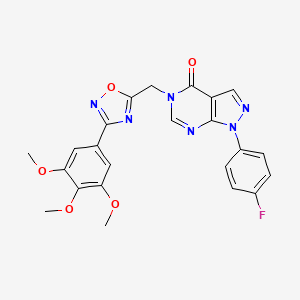

N-(2-cyanophenyl)-3-oxo-3-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-Cyanophenyl)picolinamide” is a compound with the CAS Number: 304650-02-0 and a molecular weight of 223.23 .

Synthesis Analysis

“N-(2-Cyanophenyl)chloromethanimidoyl chloride” was prepared from 2-isothiocyanatobenzonitrile by the reaction with sulfuryl chloride or gaseous chlorine in an inert solvent . The chloride was also obtained by a three-component one-pot reaction of N-(2-cyanophenyl)formamide in the presence of thionyl chloride and sulfuryl chloride .

Molecular Structure Analysis

The molecular formula of “N-(2-Cyanophenyl)picolinamide” is C13H9N3O . For “N-(2-Cyanophenyl)formamide”, the molecular formula is C8H6N2O and it has an average mass of 146.146 Da .

Chemical Reactions Analysis

A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates using AlMe3 as a catalyst . Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties .

Physical And Chemical Properties Analysis

“N-(2-Cyanophenyl)picolinamide” has a predicted boiling point of 335.5±22.0 °C and a predicted density of 1.28±0.1 g/cm3 . It is stored sealed in a dry room .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The compound has been synthesized and characterized using various techniques, including X-ray diffraction, IR, NMR, and UV-Vis spectra. These studies provide insights into the optimized molecular structure and properties such as vibrational frequencies and chemical shifts, contributing to a deeper understanding of its molecular characteristics (Demir et al., 2016).

Chemoselective Reactions

- N-(2-Cyanophenyl)-3-oxo-3-phenylpropanamide has been studied for its reactivity against various electrophiles. This research is significant for understanding its chemical behavior and potential applications in creating new compounds through chemoselective reactions (Hajji et al., 2002).

Enantioselective Reduction

- Investigations have shown that the compound can undergo enantioselective reduction by specific fungi, leading to the production of hydroxyamides. This process is important for synthesizing chiral compounds, which have a wide range of applications in pharmaceuticals and agrochemicals (Quirós et al., 1997).

Corrosion Inhibition

- This compound derivatives have been studied for their role as corrosion inhibitors, especially for metals like copper in acidic environments. This research is vital for industrial applications where corrosion prevention is crucial (Abu-Rayyan et al., 2022).

Electrophilic Amination

- The compound has been utilized in the electrophilic amination of carbanions. This process is essential in organic synthesis, allowing for the introduction of amine functionalities into various substrates (Armstrong et al., 2000).

Antimicrobial Properties

- Derivatives of this compound have been evaluated for their antimicrobial properties, demonstrating potential in developing new antimicrobial agents (Fuloria et al., 2009).

Quantum Mechanical and Molecular Docking Studies

- Quantum mechanical studies and molecular docking have been conducted to understand the compound's electronic properties and its interactions with biological targets. This research is crucial for the development of pharmaceuticals and understanding molecular interactions (Chandralekha et al., 2019).

Mecanismo De Acción

Target of Action

It is structurally similar to perampanel , a known selective non-competitive antagonist of AMPA receptors . Therefore, it’s plausible that N-(2-cyanophenyl)-3-oxo-3-phenylpropanamide may also interact with AMPA receptors or similar targets.

Mode of Action

If we consider its structural similarity to perampanel, it might act as a negative allosteric modulator of ampa receptors . This means it could bind to a site on the AMPA receptors that is distinct from the active site, leading to conformational changes that decrease the receptor’s activity.

Pharmacokinetics

Perampanel, a structurally similar compound, is known to have a prolonged terminal half-life in humans of approximately 105 hours . It is primarily metabolized by the liver via CYP3A4 and/or CYP3A5 . These properties may provide some insight into the potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Safety and Hazards

Direcciones Futuras

Future research could involve the synthesis of fused quinazolines by a one-pot reaction of N-(2-cyanophenyl)chloromethanimidoyl chloride with N,O-bifunctional nucleophiles . Another direction could be the exploration of the biological activities of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives .

Propiedades

IUPAC Name |

N-(2-cyanophenyl)-3-oxo-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c17-11-13-8-4-5-9-14(13)18-16(20)10-15(19)12-6-2-1-3-7-12/h1-9H,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVSHLGEPDPBLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,6-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2820854.png)

![2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2820860.png)

![5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2820864.png)

![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2820867.png)

![N'-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2-(2-fluorophenoxy)propanehydrazide](/img/structure/B2820869.png)

![1-benzyl-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2820872.png)